

Application Notes and Protocols: NNC 05-2090 Intraperitoneal vs. Intrathecal Administration

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the GABA uptake inhibitor **NNC 05-2090**, with a focus on its intraperitoneal and intrathecal administration routes. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its use in preclinical models of epilepsy and neuropathic pain.

Introduction and Mechanism of Action

NNC 05-2090, or 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a potent inhibitor of GABA transporters with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT2).[1][2][3] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, **NNC 05-2090** increases extracellular GABA levels, leading to enhanced GABAergic neurotransmission.[1][4] This mechanism underlies its demonstrated anticonvulsant and antiallodynic effects.[3][5]

Recent research has also identified a novel mechanism of action for **NNC 05-2090** as an antagonist of the neuromedin U receptor 2 (NMUR2).[6][7] In glioma cells, antagonism of NMUR2 by **NNC 05-2090** has been shown to suppress the STAT5 signaling pathway, leading to reduced cell cycle progression and tumor growth.[6][8][9]

Quantitative Data Summary



The following tables summarize the in vitro and in vivo pharmacological data for NNC 05-2090.

Table 1: In Vitro Inhibitory Activity of NNC 05-2090



Target	Assay	IC50 / Ki	Reference
GABA Transporters			
[3H]GABA Uptake (rat cortex synaptosomes)	IC50	4.4 μΜ	[2][10]
[3H]GABA Uptake (rat inferior colliculus synaptosomes)	IC50	2.5 μΜ	[2][10]
Betaine/GABA Transporter 1 (BGT-1)	IC50	10.6 μΜ	[2][10]
Mouse GABA Transporter 2 (mGAT2)	Ki	1.4 μΜ	[2][10]
GABA Transporter 1 (GAT-1)	IC50	29.62 μΜ	[10]
GABA Transporter 2 (GAT-2)	IC50	45.29 μM	[10]
GABA Transporter 3 (GAT-3)	IC50	22.51 μΜ	[10]
Monoamine Transporters			
Serotonin Transporter (SERT)	IC50	5.29 μΜ	[5][10]
Noradrenaline Transporter (NET)	IC50	7.91 μΜ	[5][10]
Dopamine Transporter (DAT)	IC50	4.08 μΜ	[5][10]
Other Receptors			



α1-adrenergic receptor (binding to prazosin)	IC50	266 nM	[2][10]
D2 dopamine receptor (binding to spiperone)	IC50	1632 nM	[2][10]

Table 2: In Vivo Efficacy of NNC 05-2090 Following Intraperitoneal (i.p.) Administration in Mice

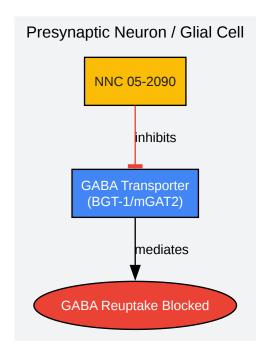
Model	Endpoint	ED50	Reference
Maximal Electroshock (MES)	Inhibition of tonic hindlimb extension	73 μmol/kg	[3][10]
Sound-Induced Seizures (DBA/2 mice)	Inhibition of tonic convulsions	19 μmol/kg	[3][10]
Sound-Induced Seizures (DBA/2 mice)	Inhibition of clonic convulsions	6 μmol/kg	[3]
Partial Sciatic Nerve Ligation (PSL)	Reversal of mechanical allodynia	Dose-dependent effect at 0.01, 0.1, and 0.3 mg/kg	[10]

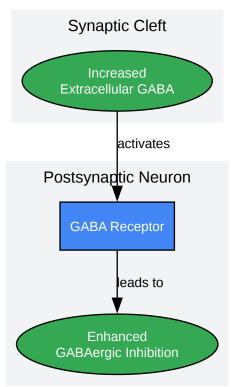
Table 3: In Vivo Efficacy of NNC 05-2090 Following Intrathecal (i.t.) Administration in Mice

Model	Endpoint	Doses Tested	Reference
Partial Sciatic Nerve Ligation (PSL)	Reversal of mechanical allodynia	0.01, 0.1, and 0.3 mg/kg	[10]

Signaling Pathways and Experimental Workflows Signaling Pathways



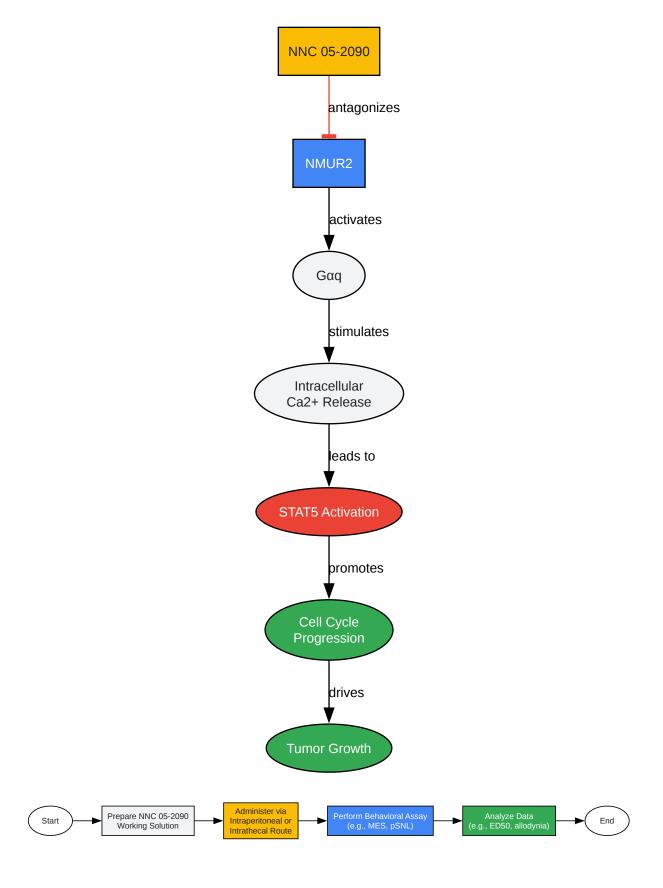




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Caption: **NNC 05-2090** inhibits GABA transporters, increasing synaptic GABA and enhancing postsynaptic inhibition.





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